2,2,2-Trifluoro-1-(9-anthryl)ethanol

説明

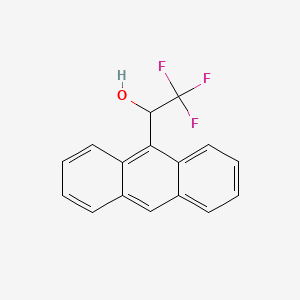

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-anthracen-9-yl-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHJFWIOPYQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968284 | |

| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8 | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65487-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-alpha-(Trifluoromethyl)anthracene-9-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060646302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065487674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(trifluoromethyl)anthracene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRKLE'S ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K227FG858 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Resolution:another Powerful Method for the Resolution of Racemic 2,2,2 Trifluoro 1 9 Anthryl Ethanol is Through Enzymatic Kinetic Resolution.ariel.ac.ilnih.govthis Technique Utilizes the Stereoselectivity of Enzymes, Such As Lipases, to Preferentially Catalyze a Reaction on One of the Enantiomers. for Instance, the Enantioselective Acylation of the Racemic Alcohol, or the Hydrolysis of Its Corresponding Racemic Ester, Can Be Catalyzed by a Lipase. in One Approach, the Racemic Alcohol is Subjected to Acylation in the Presence of a Lipase and an Acyl Donor. the Enzyme Selectively Acylates One Enantiomer, Leaving the Other Unreacted. the Resulting Ester and the Unreacted Alcohol Can then Be Separated. a Study Has Demonstrated the Successful Resolution of Racemic 2,2,2 Trifluoro 1 9 Anthryl Ethanol Using Porcine Pancreatic Lipase Ppl for the Alcoholysis of Its Butyrate Ester.nih.gov

Derivatization Strategies for Functional Enhancement

The primary functional enhancement of 2,2,2-trifluoro-1-(9-anthryl)ethanol is achieved through derivatization of its hydroxyl group. These modifications are often aimed at improving its utility in chiral recognition and separation applications.

One significant application of such derivatization is in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The alcohol can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a CSP. This immobilized chiral selector can then be used to separate a wide range of racemic compounds. The interactions between the chiral stationary phase and the enantiomers of the analyte lead to differential retention times, allowing for their separation.

Furthermore, the hydroxyl group can be converted into other functional groups, such as esters or ethers. This can modulate the compound's solubility, steric bulk, and electronic properties, which in turn can influence its effectiveness as a chiral solvating agent in NMR spectroscopy. For instance, esterification with different carboxylic acids can fine-tune the interactions with analytes, potentially leading to better spectral separation of the signals of the enantiomers.

Isotopic Labeling Approaches (e.g., Perdeuteration)

Isotopic labeling, particularly perdeuteration (replacement of all protons with deuterium), of this compound represents a sophisticated strategy for enhancing its performance as a chiral solvating agent in ¹H NMR spectroscopy.

The primary advantage of using a perdeuterated version of the chiral solvating agent is the elimination of its own proton signals from the ¹H NMR spectrum. In a typical experiment using a standard, proton-containing chiral solvating agent, the signals from the agent can overlap with those of the analyte, complicating the analysis and potentially obscuring the key spectral information needed to determine enantiomeric excess.

Advanced Spectroscopic Applications of 2,2,2 Trifluoro 1 9 Anthryl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy as a Chiral Solvating Agent (CSA)

2,2,2-Trifluoro-1-(9-anthryl)ethanol, often referred to as Pirkle's alcohol, is a specialized fluorinated alcohol widely recognized for its application as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy. chemimpex.comchemimpex.com Its distinct molecular architecture, which combines a sterically demanding 9-anthryl group with an electron-withdrawing trifluoromethyl group, makes it highly effective for chiral recognition. chemimpex.com In the presence of a chiral analyte, this CSA forms transient diastereomeric complexes, which allows for the differentiation and quantification of enantiomers directly in the NMR tube, a critical process in pharmaceutical development, stereoselective synthesis, and quality control. chemimpex.comacs.orgnih.gov

Enantiomers, being chemically identical in an achiral environment, are indistinguishable by standard NMR spectroscopy, exhibiting identical chemical shifts. The use of a chiral solvating agent like this compound overcomes this limitation by introducing a chiral environment within the NMR sample. d-nb.info The CSA interacts non-covalently with the enantiomers of the analyte to form short-lived diastereomeric solvates. researchgate.net Since diastereomers have distinct physical properties, their nuclei experience different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum. acs.org

When this compound is added to a solution of a racemic or enantiomerically enriched analyte, it establishes a rapid equilibrium with the individual enantiomers (R and S) to form two transient diastereomeric complexes: [CSA•R-analyte] and [CSA•S-analyte]. researchgate.net The spatial arrangement and electronic interactions within these two complexes are different.

This structural difference means that a specific nucleus in the R-enantiomer will experience a slightly different average magnetic field compared to the same nucleus in the S-enantiomer. This phenomenon results in a separation of NMR signals for the two enantiomers, a crucial effect known as chemical shift non-equivalence or anisochrony. acs.org The magnitude of this separation (ΔΔδ) is a measure of the CSA's discriminating power for that particular analyte. acs.org The bulky anthracene (B1667546) ring of Pirkle's alcohol plays a significant role in creating steric and anisotropic effects that enhance this chemical shift difference. researchgate.net

The formation and stability of the transient diastereomeric complexes are governed by a combination of non-covalent interactions between the chiral solvating agent and the analyte. researchgate.netresearchgate.net The effectiveness of this compound as a CSA is largely due to its ability to engage in multiple, specific interactions.

Key interactions include:

Hydrogen Bonding: The hydroxyl (-OH) group on Pirkle's alcohol can act as a hydrogen bond donor, interacting with hydrogen bond acceptor sites (e.g., carbonyls, amines, ethers) on the analyte. This is often a primary interaction guiding the association. nih.govrsc.org

π-π Stacking: The large, electron-rich anthracene ring provides a platform for π-π stacking interactions with aromatic or other π-systems present in the analyte molecule. rsc.orgrsc.org These interactions contribute significantly to the stability and specific geometry of the diastereomeric complexes.

Dipole-Dipole Interactions: The highly polar C-F bonds of the trifluoromethyl group and the C-O bond of the alcohol create significant dipole moments that can engage in electrostatic interactions with polar groups on the analyte.

The combination of these forces leads to a well-defined, albeit transient, three-dimensional structure for each diastereomeric solvate, which is the ultimate basis for chiral recognition. nih.gov

Table 1: Key Non-Covalent Interactions in Chiral Recognition

| Interaction Type | Description | Role in Complexation with this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom. | The hydroxyl group of the CSA acts as a primary binding site, forming hydrogen bonds with acceptor groups on the analyte. nih.gov |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The anthracene moiety of the CSA interacts with aromatic rings of the analyte, contributing to the stability and conformational rigidity of the diastereomeric complex. rsc.org |

| Dipole-Dipole Forces | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | The polar trifluoromethyl and hydroxyl groups of the CSA engage in electrostatic interactions with polar functionalities on the analyte. |

A primary application of this compound is the determination of enantiomeric excess (ee), a measure of the purity of a chiral sample. chemimpex.comchemimpex.com Once the NMR signals for the two enantiomers are resolved due to the formation of diastereomeric complexes, the ee can be calculated directly from the spectrum. nih.gov

The enantiomeric excess is determined by comparing the integrated areas of the corresponding, well-separated signals for the R and S enantiomers. The formula used is:

ee (%) = ( | Integral R - Integral S | / | Integral R + Integral S | ) x 100

Proton NMR (¹H NMR) is the most common technique for determining enantiomeric excess using chiral solvating agents because of its high sensitivity and the abundance of protons in most organic molecules. nih.govnih.gov For an accurate quantitative analysis, it is essential to identify at least one pair of signals corresponding to the same proton in each enantiomer that is fully resolved (baseline separation). nih.gov

The experimental procedure is straightforward: a ¹H NMR spectrum of the analyte is first recorded, after which a specific amount of this compound is added to the NMR tube and a second spectrum is acquired. acs.org The comparison of the two spectra reveals the induced chemical shift differences, and the integration of the now-separated signals allows for the calculation of the enantiomeric ratio. bath.ac.uk

Table 2: Representative ¹H NMR Data for ee Determination

| Analyte Type | Proton Signal Monitored | Typical Observation with CSA | Potential for ee Calculation |

|---|---|---|---|

| Chiral Alcohols | Methine proton (-CH-OH) | Signal splits into two distinct peaks or multiplets. | High |

| Chiral Carboxylic Acids | α-proton to the carboxyl group | Signal splits into two distinct peaks or multiplets. | High |

| Chiral Amines | Protons α or β to the nitrogen | Signal splits into two distinct peaks or multiplets. | High |

In cases where the ¹H NMR spectrum is too complex due to signal crowding or extensive overlapping multiplets, ¹³C NMR spectroscopy offers a powerful alternative for enantiomeric discrimination. nih.govacs.org The key advantages of ¹³C NMR in this context are its much larger chemical shift range (typically 0-220 ppm) and the simplicity of its spectra, which are usually recorded with proton decoupling, resulting in a single sharp line for each unique carbon atom. nih.govresearchgate.net

This greater spectral dispersion significantly increases the likelihood of resolving the signals of the diastereomeric solvates, even when the induced chemical shift difference (ΔΔδ) is small. acs.org While ¹³C NMR is inherently less sensitive than ¹H NMR, modern NMR spectrometers can overcome this limitation, making it a valuable tool for accurately determining enantiomeric excess in challenging cases where ¹H NMR analysis is inconclusive. nih.govresearchgate.net

Determination of Enantiomeric Excess (ee)

Applicability Across Diverse Chiral Compound Classes

This compound, commonly known as Pirkle's alcohol, is a highly effective chiral solvating agent (CSA) used in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of a wide array of chiral molecules. Its efficacy stems from the formation of short-lived, diastereomeric solvates with the enantiomers of a chiral analyte. wikipedia.org These transient complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. wikipedia.org The unique structural features of Pirkle's alcohol, combining a bulky anthracene moiety with a trifluoromethyl group, facilitate enantiomeric discrimination through hydrogen bonding and π-π interactions.

The application of this chiral resolving agent extends across numerous classes of organic compounds. It has been successfully employed for the NMR spectral determination of optical purity for a variety of sulfoxides, lactones, amines, sulfinate esters, oxaziridines, and allenes. sigmaaldrich.com The significant chemical shift differences induced by this compound make it a superior choice compared to other analogues for many of these determinations. missouri.edu

Below is a table summarizing the diverse classes of chiral compounds for which this compound has been effectively used as a chiral solvating agent in NMR spectroscopy.

| Chiral Compound Class | Functional Group | Reference |

|---|---|---|

| Sulfoxides | R-S(=O)-R' | sigmaaldrich.com |

| Lactones | Cyclic Ester | sigmaaldrich.commissouri.edu |

| Amines | R-NH₂, R₂NH, R₃N | sigmaaldrich.comrsc.org |

| Carbamates | R-O-C(=O)NR'R'' | wikipedia.org |

| Sulfinate Esters | R-S(=O)-OR' | sigmaaldrich.com |

| Oxaziridines | Cyclic R₂C-O-NR' | sigmaaldrich.com |

| Allenes | R₂C=C=CR₂ | sigmaaldrich.com |

Elucidation of Absolute Configuration

Beyond determining enantiomeric excess, this compound is a powerful tool for the elucidation of the absolute configuration of chiral molecules directly from NMR data. wikipedia.org This is achieved by analyzing the chemical shift nonequivalence induced in the analyte's enantiomers upon interaction with a single enantiomer of the chiral solvating agent. The methodology relies on a predictable model of the intermolecular interactions between the CSA and the analyte, forming diastereomeric solvates. wikipedia.orgmissouri.edu

A fundamental solvation model has been proposed that accounts for the observed nonequivalence for a variety of solute types. missouri.edu This model posits that the primary interactions responsible for the formation of the diastereomeric complexes are hydrogen bonds. Both the hydroxyl and carbinyl hydrogens of this compound can engage in hydrogen bonding with basic sites on the analyte molecule, with the hydroxyl interaction being the stronger of the two. missouri.edu

For instance, in the case of γ-lactones, a chelate-like solvation is expected where the primary and strongest hydrogen bond forms between the hydroxyl group of the chiral alcohol and the carbonyl oxygen of the lactone. missouri.edu The specific orientation of the analyte's substituents relative to the bulky anthryl group of the CSA in this complex leads to differential shielding or deshielding of the analyte's protons. By observing which protons on a specific enantiomer are shifted upfield or downfield in the presence of a known enantiomer of the chiral alcohol (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol), the absolute configuration of the analyte can be assigned. missouri.edu This model, based on understanding the geometry of the transient solvated complex, has been successfully applied to determine the absolute configuration of γ-lactones and can be extended to other classes of compounds with suitable hydrogen bond accepting groups. wikipedia.orgmissouri.edu

Dynamic NMR Studies of Conformational Behavior

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy has been utilized to investigate the conformational behavior of this compound itself. These studies provide insights into the molecule's structural dynamics, which are crucial for understanding its function as a chiral solvating agent.

Restricted Rotation Around C(sp2)-C(sp3) Bonds

At lower temperatures, DNMR studies have revealed the presence of restricted rotation around the single bond connecting the chiral carbon (C(sp3)) of the ethanol (B145695) moiety to the C9 position of the anthracene ring (C(sp2)). This restricted rotation, or atropisomerism, leads to the observation of anisochronous signals in the ¹H and ¹³C NMR spectra for what would be equivalent nuclei at room temperature. This phenomenon indicates that the molecule exists in stable, slowly interconverting conformations on the NMR timescale at these reduced temperatures. Molecular mechanics calculations suggest that the ground-state conformation is one where the trifluoromethyl group is positioned nearly orthogonal to the plane of the anthracene ring.

Free Energy of Activation Determination

By analyzing the temperature-dependent changes in the NMR spectra, specifically the coalescence temperature of the exchanging signals and their chemical shift differences, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. For the restricted rotation around the C(sp2)-C(sp3) bond in this compound, the free energy of activation has been determined.

| Parameter | Value | Conditions |

|---|---|---|

| Free Energy of Activation (ΔG‡) | 14.5 kcal/mol | At 320 K in deuteriochloroform |

This value quantifies the energy barrier that must be overcome for the molecule to rotate around the specified bond, providing a measure of the conformational stability of the ground state.

Fluorescence Spectroscopy and Photophysical Properties

The presence of the anthracene moiety in this compound imparts it with fluorescent properties. The photophysical behavior of this compound is of interest for its potential applications in materials science and as a fluorescent probe. chemimpex.com The anthracene core is a well-known fluorophore, and its derivatives are often characterized by strong fluorescence in the UV-visible region. While detailed quantitative photophysical data such as fluorescence quantum yield and lifetime for this compound are not extensively documented in the readily available literature, the general properties of anthryl compounds suggest it would exhibit fluorescence characteristic of the anthracene chromophore.

Application as a Fluorescent Probe

The intrinsic fluorescence of this compound makes it a candidate for use as a fluorescent probe in various chemical and biological systems. The principle behind its use as a probe lies in the sensitivity of its fluorescence emission to the local environment. Changes in polarity, viscosity, or the presence of quenching species can lead to alterations in the fluorescence intensity, lifetime, or emission maximum.

This property can be exploited to study molecular interactions, such as those involved in enzyme mechanisms. For example, changes in the fluorescence intensity of the compound could correlate with enzyme-substrate binding events, offering insights into enzyme kinetics and mechanisms. While the potential for this compound to act as a fluorescent probe in biological systems has been noted, specific, detailed applications in this area are not yet widely reported. ontosight.ai

Enantiospecific Binding Modes and DNA Interactions

The chiral nature of this compound, with its stereogenic center, suggests the potential for enantiospecific interactions with other chiral molecules, such as DNA. Deoxyribonucleic acid (DNA) is an inherently chiral molecule, primarily existing in a right-handed double helical B-form. nih.gov This chirality provides a basis for differential binding of the (R)- and (S)-enantiomers of a chiral ligand.

In principle, the binding of a small molecule like this compound to DNA could occur through several non-covalent interactions, including intercalation, groove binding, and electrostatic interactions. The planar anthracene moiety of the molecule could potentially intercalate between the base pairs of the DNA double helix. Furthermore, the hydroxyl and trifluoromethyl groups could engage in hydrogen bonding and other interactions within the major or minor grooves of DNA.

Enantiospecificity in these interactions would arise from the three-dimensional arrangement of the substituent groups around the chiral center of the alcohol. One enantiomer might fit more favorably into a specific binding site on the DNA helix than the other, leading to differences in binding affinity and orientation. Such differential binding has been observed for other chiral molecules and can be investigated using various spectroscopic techniques. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful tool for studying changes in DNA conformation upon ligand binding. researchgate.net The interaction of a chiral molecule with DNA can induce changes in the intrinsic CD spectrum of DNA or result in an induced CD spectrum for the ligand itself. While the principles of this technique are well-established for DNA-ligand interactions, specific studies detailing the CD spectral changes of DNA upon binding to the enantiomers of this compound are not readily found in the literature.

Nuclear Magnetic Resonance (NMR) spectroscopy could also provide detailed structural insights into the enantiospecific binding modes. cymitquimica.comtcichemicals.com By observing changes in the chemical shifts and relaxation times of both the ligand and the DNA protons upon complex formation, it would be possible to determine the binding site and the orientation of the bound ligand. However, specific NMR studies detailing such interactions for this compound are not available.

A comprehensive understanding of the enantiospecific binding would require the determination of binding constants (Kb) and thermodynamic parameters (ΔH, ΔS, ΔG) for each enantiomer. These data would quantify the degree of enantioselectivity and provide insight into the driving forces of the interaction.

Table 1: Potential Spectroscopic Techniques for Studying DNA Interactions of this compound

| Spectroscopic Technique | Information Obtainable |

| Circular Dichroism (CD) | Conformational changes in DNA, induced chirality in the ligand. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information on binding site and orientation. |

| UV-Visible Spectroscopy | Determination of binding constants and stoichiometry. |

| Fluorescence Spectroscopy | Quenching studies to determine binding affinity. |

Circularly Polarized Luminescence (CPL) Induction

Circularly Polarized Luminescence (CPL) is the differential emission of left and right circularly polarized light from a chiral luminophore. edinst.com This technique provides information about the geometry of a molecule in its excited state. The anthracene moiety in this compound is a well-known fluorophore, and given the compound's chirality, it is a candidate for exhibiting CPL.

CPL can be intrinsic to a chiral molecule or induced by a chiral environment. For this compound, CPL could potentially be observed under several conditions:

Intrinsic CPL: The inherent chirality of the molecule may lead to a non-zero CPL signal in an isotropic solvent.

Induced CPL: The interaction of the molecule with a chiral environment, such as binding to DNA or dissolving in a chiral solvent, could induce or enhance the CPL signal.

The dissymmetry factor (glum), which is the ratio of the CPL intensity to the total luminescence intensity, is a key parameter in CPL spectroscopy. It provides a quantitative measure of the degree of circular polarization in the emitted light.

While the theoretical framework for CPL is well-understood and its application to various chiral systems is an active area of research, specific studies on the CPL properties of this compound are not found in the surveyed literature. nih.govresearchgate.net Research in this area would involve measuring the CPL spectra of the individual enantiomers in different environments to understand the factors influencing their chiroptical properties in the excited state.

Table 2: Potential Scenarios for CPL Induction in this compound

| Condition | Expected Outcome |

| Isotropic Solvent | Potential for intrinsic CPL from the chiral molecule. |

| Chiral Solvent | Induction or enhancement of CPL due to chiral solvent-solute interactions. |

| Binding to DNA | Induced CPL due to the chiral environment of the DNA binding site. |

Mechanistic Insights into Chiral Recognition and Intermolecular Interactions

Role of Specific Molecular Moieties in Chiral Discrimination

The chiral recognition capabilities of 2,2,2-Trifluoro-1-(9-anthryl)ethanol are not the result of a single feature, but rather the synergistic interplay of its constituent functional groups. The trifluoromethyl group, anthracene (B1667546) ring, and hydroxyl group each play a defined role in creating a chiral environment that leads to the formation of transient diastereomeric complexes with analyte enantiomers, which can then be distinguished, often by NMR spectroscopy. chemimpex.com

The highly electronegative trifluoromethyl (-CF₃) group exerts a significant electronic influence on the molecule. Its primary contribution is a potent inductive effect, which increases the acidity of the adjacent hydroxyl (OH) group. Computational studies have quantified this effect, showing that the trifluoromethyl group enhances the OH acidity by approximately 6.0 kcal·mol⁻¹. This heightened acidity makes the hydroxyl proton a better hydrogen bond donor, strengthening the interactions with suitable acceptor groups on the analyte. Furthermore, the presence of fluorine atoms allows for additional spectroscopic handles, such as through ¹⁹F-¹H coupling in NMR, which can enhance spectral resolution. The -CF₃ group also increases the compound's lipophilicity and stability.

The large, planar, and aromatic anthracene group serves multiple functions in chiral discrimination. Its significant bulk provides a substantial steric barrier, contributing to the differential spatial arrangement of enantiomers when they form complexes with the agent. Electronically, the 9-anthryl group is instrumental in increasing the acidity of the methine (CH) proton at the chiral center by a remarkable 17.0 kcal·mol⁻¹. This dual modulation of acidity is a key feature of the molecule. The extended π-system of the anthracene ring is a critical site for π-π stacking interactions with aromatic or other π-rich moieties on the analyte, further stabilizing the diastereomeric complexes.

| Molecular Moiety | Affected Group | Acidity Enhancement (kcal·mol⁻¹) | Reference |

|---|---|---|---|

| Trifluoromethyl Group | Hydroxyl (OH) | 6.0 | |

| 9-Anthryl Group | Methine (CH) | 17.0 |

The hydroxyl (-OH) group is a primary site for direct interaction with the analyte. Acting as a hydrogen bond donor, it can engage with Lewis basic sites on the molecule being analyzed, such as carbonyls, amines, or other heteroatoms. This hydrogen bonding is a crucial component in the formation and stabilization of the transient diastereomeric solvates, which is the fundamental basis for enantiomeric discrimination in NMR spectroscopy.

Analysis of Non-Covalent Interactions

The process of chiral recognition is governed by a network of non-covalent interactions between the chiral solvating agent and the enantiomers of the substrate. nih.gov These weak forces, including hydrogen bonding and π-π stacking, collectively create a sufficient energy difference between the diastereomeric complexes for them to be distinguished.

Hydrogen bonding is a principal force in the enantioselective binding of this compound. The molecule's hydroxyl group is the primary hydrogen bond donor site. The enhanced acidity of this hydroxyl group, due to the adjacent trifluoromethyl moiety, strengthens these hydrogen bonds, contributing significantly to the stability of the formed complexes.

A key hydrogen bonding pattern involved in the chiral recognition mechanism is the OH···π interaction. In this arrangement, the hydroxyl group of this compound does not interact with a lone pair on a heteroatom but rather with the electron cloud of a π-system (like an aromatic ring) on the analyte. This type of hydrogen bond, along with π-π stacking interactions facilitated by the anthracene moiety, helps to lock the analyte into a more rigid conformation upon complexation, amplifying the structural differences between enantiomers and leading to more effective chiral discrimination.

π-π Stacking Interactions

A defining feature of this compound is its large, planar 9-anthryl group. This aromatic moiety serves as a critical site for π-π stacking interactions, which are essential for effective chiral recognition. When the chiral alcohol interacts with an analyte that also contains an aromatic ring, their respective π-systems can overlap, leading to an attractive, non-covalent bonding force.

Halogen Bonding

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. While not as commonly discussed as hydrogen bonding in the context of this specific molecule, the presence of the trifluoromethyl (-CF₃) group introduces the potential for such interactions.

Influence of Solvent and Temperature on Chiral Recognition

The process of chiral recognition is highly sensitive to environmental conditions, particularly the solvent and temperature. These factors can modulate the strength and dynamics of the non-covalent interactions that govern the formation and stability of the diastereomeric complexes.

The choice of solvent is critical. In non-polar solvents, intermolecular interactions such as hydrogen bonds and π-π stacking are generally stronger, leading to more stable complexes and often greater enantiomeric discrimination. Polar solvents can compete for hydrogen bonding sites on both the chiral selector and the analyte, potentially weakening the key interactions required for recognition and reducing the separation factor. A study on the adsorption of 2,2,2-trifluoro-1-(9-anthryl)-ethanol enantiomers on a silica-bonded quinidine-carbamate chiral stationary phase utilized a toluene-acetonitrile solution, highlighting how a mixed solvent system can be optimized for separation. nih.gov

Temperature also plays a crucial role by influencing the thermodynamics of the binding process. nih.gov Chiral recognition is an equilibrium process, and the association constants for the formation of the diastereomeric complexes are temperature-dependent. Generally, enantiomeric resolution improves at lower temperatures. nih.gov This is because the binding process is typically exothermic (negative enthalpy, ΔH°), and according to the van 't Hoff equation, a decrease in temperature shifts the equilibrium toward complex formation. Furthermore, lower temperatures reduce the kinetic energy of the molecules, leading to longer-lived, more defined complexes, which enhances the difference in interaction energy between the enantiomers. A study of the enantiomers of 2,2,2-trifluoro-1-(9-anthryl)-ethanol confirmed that the thermodynamic characteristics of the enantioselective adsorption sites were influenced by temperature. nih.gov

| Factor | Effect on Interaction Strength | Impact on Chiral Recognition |

|---|---|---|

| Solvent Polarity | Non-polar solvents strengthen hydrogen bonds and π-π stacking. Polar solvents can weaken these interactions through competition. | Higher enantioselectivity is often observed in non-polar solvents. |

| Temperature | Lower temperatures favor exothermic binding events and increase complex stability. Higher temperatures increase molecular motion and can disrupt weak interactions. | Enantioselectivity generally increases as temperature decreases. nih.govnih.gov |

Structure-Activity Relationships in Enantioselective Binding

The efficacy of this compound as a chiral selector is a direct result of the synergistic interplay between its three key structural components: the hydroxyl group, the trifluoromethyl group, and the 9-anthryl group. Each part of the molecule has a specific function that contributes to the creation of a highly effective chiral environment for discriminating between enantiomers.

The Hydroxyl (-OH) Group: This group is the primary site for hydrogen bonding. Acting as a hydrogen bond donor, it forms a strong, directional interaction with a hydrogen bond acceptor (e.g., an amine, carbonyl, or ether) on the analyte molecule. This is often the most significant single interaction responsible for complex formation.

The Trifluoromethyl (-CF₃) Group: This group has a profound electronic effect. As a powerful electron-withdrawing group, it significantly increases the acidity of the hydroxyl proton, making the -OH group a much stronger hydrogen bond donor. This enhanced acidity strengthens the key binding interaction. Additionally, its steric bulk helps to create a well-defined chiral pocket, forcing the analyte into a specific orientation.

The 9-Anthryl Group: This large, rigid, and planar aromatic system serves two main purposes. Firstly, it provides a surface for attractive π-π stacking interactions with aromatic analytes. Secondly, its significant steric hindrance restricts the possible orientations of the analyte within the complex, amplifying the stereochemical differences between enantiomers.

The combination of a strong hydrogen bond donor site, a bulky and interactive π-surface, and the rigid stereochemistry around the carbinol carbon creates a three-point interaction model that is highly sensitive to the 3D structure of the analyte. One enantiomer will fit this model more snugly than the other, resulting in a more stable complex and, consequently, observable differences in chromatographic retention times or NMR chemical shifts.

| Structural Feature | Primary Role in Chiral Recognition | Mechanism of Action |

|---|---|---|

| Hydroxyl (-OH) Group | Hydrogen Bond Donor | Forms a primary, directional binding interaction with a Lewis basic site on the analyte. |

| Trifluoromethyl (-CF₃) Group | Electronic Activation & Steric Hindrance | Increases the acidity of the -OH group, strengthening the hydrogen bond. Adds steric bulk to the chiral pocket. |

| 9-Anthryl Group | π-π Stacking & Steric Hindrance | Provides a large surface for π-π interactions with aromatic analytes. Its bulk restricts analyte orientation, amplifying stereochemical differences. |

Applications in Advanced Separation and Synthetic Chemistry

Chiral Resolution in Chromatographic Separations

The ability to separate enantiomers is critical in the pharmaceutical and chemical industries. 2,2,2-Trifluoro-1-(9-anthryl)ethanol plays a significant role in this area, both as an analyte for studying chiral recognition mechanisms and as a component of the separation system itself.

The enantiomers of this compound are frequently used as probe molecules to evaluate the performance and understand the separation mechanisms of chiral stationary phases (CSPs). The enantioselective binding of this compound to a CSP has been the subject of theoretical studies to elucidate the interactions responsible for chiral discrimination.

In practical applications, the chromatographic behavior of this compound enantiomers has been examined on silica-bonded quinidine (B1679956) carbamate (B1207046) CSPs. These studies investigate the influence of mobile phase composition, including the use of polar additives, on retention and selectivity. Furthermore, the compound itself can be separated effectively using various chromatographic techniques, as demonstrated by its resolution on a RegisCell CSP using supercritical fluid chromatography (SFC).

| Parameter | Condition |

|---|---|

| Column | RegisCell, 5 µm, 25 cm x 4.6 mm |

| Mobile Phase | (75/25) CO₂/IPA |

| Flow Rate | 4.0 mL/min |

| Temperature | 40 °C |

| Pressure | 124 bar |

| Detection | UV 254 nm |

| Retention Factor (k'1) | 1.46 |

| Separation Factor (α) | 2.27 |

Understanding the adsorption process at the molecular level is key to optimizing chromatographic separations. Research into the adsorption of this compound enantiomers on a silica-bonded quinidine-carbamate CSP provides significant insight into these mechanisms. The adsorption isotherms, which describe the equilibrium between the analyte in the mobile phase and adsorbed on the stationary phase, were measured from a toluene-acetonitrile solution using the pulse method.

The experimental data were successfully modeled using a bi-Langmuir isotherm model. This model's success indicates the presence of two distinct types of adsorption sites on the CSP: nonselective and enantioselective sites. The model suggests that the enantioselective sites are homogeneous but interact with each enantiomer with different binding energies, which is the basis for chiral separation. The thermodynamic characteristics of these sites, such as adsorption constants and saturation capacities, were determined by analyzing the influence of temperature on these parameters.

| Parameter | Finding |

|---|---|

| Chromatographic System | Silica-bonded quinidine-carbamate CSP with toluene-acetonitrile mobile phase |

| Isotherm Model | bi-Langmuir isotherm model |

| Adsorption Site Types | 1. Nonselective 2. Enantioselective |

| Mechanism | Enantioselective sites interact with both enantiomers with differing energies, leading to separation. |

In addition to its use in liquid chromatography, this compound serves as a chiral derivatizing agent for the quantification of other chiral molecules by GC-MS. A stereospecific GC-MS method was developed for the quantification of S(+)- and R(-)-ibuprofen in human plasma utilizing R(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol.

In this indirect method, the ibuprofen (B1674241) enantiomers are chemically converted into diastereomers by reacting them with the optically pure derivatizing agent. The reaction uses oxalyl chloride as a coupling reagent to form diastereomeric esters. These diastereomers, which have different physical properties, can then be separated on a standard (achiral) gas chromatography column and detected by a mass spectrometer. This approach offers high sensitivity and precision and has been successfully applied to pharmacokinetic studies of ibuprofen, demonstrating its utility for quantifying enantiomers in complex biological samples.

Role in Asymmetric Synthesis and Catalysis

The chiral nature and unique electronic properties imparted by the trifluoromethyl group make this compound a valuable molecule in the field of asymmetric synthesis.

Fluorinated organic compounds are of significant interest, particularly in medicinal and materials chemistry, due to the unique properties that fluorine atoms confer upon a molecule. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol has been identified as a useful chiral building block for the preparation of a variety of more complex fluorinated and non-fluorinated molecules. Its enantiomerically pure structure provides a scaffold for introducing both chirality and a trifluoromethyl group into a target molecule, which is a valuable strategy in the development of new pharmaceuticals and materials.

A key strategy in asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached

Theoretical and Computational Chemistry of 2,2,2 Trifluoro 1 9 Anthryl Ethanol

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has been employed to investigate the chemical behavior of 2,2,2-Trifluoro-1-(9-anthryl)ethanol. Studies, particularly at the B3LYP/6-31+G(d,p) level of theory, have provided significant insights into the electronic structure, acidity, and nucleophilic characteristics of the molecule and its corresponding anions.

Electronic Properties and Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) analysis reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack. In the alkoxide form of this compound, the MEP shows the most negative potential is concentrated on the oxygen atom, as expected. However, in the carbanion form, the negative charge is significantly delocalized across the anthracene (B1667546) ring system.

This delocalization is a key feature of the molecule's electronic properties. The central ring of the 9-anthryl group plays a crucial role in stabilizing the carbanion through electron-acceptor delocalization. This confers an ambident nucleophilic character to the carbanion, with the negative charge being shared, particularly by the C-10 and C-11 carbon atoms of the anthracene moiety.

Acidity Modifications by Substituents (OH vs. CH acidity)

A defining characteristic of this compound is the distinct influence of its two main substituents—the 9-anthryl group and the trifluoromethyl group—on the acidity of the hydroxyl (OH) and methine (CH) protons.

Computational studies have quantified these effects by calculating the gas-phase acidities. The findings indicate that the bulky 9-anthryl group has a more pronounced effect on increasing the acidity of the methine proton, while the electron-withdrawing trifluoromethyl group primarily enhances the acidity of the hydroxyl proton. The trifluoromethyl group increases the OH acidity by 6.0 kcal·mol⁻¹ more than it affects the CH acidity. Conversely, the 9-anthryl group enhances the CH acidity by a significant 17.0 kcal·mol⁻¹ more than the OH acidity. ontosight.ai This dual functionality is critical to its effectiveness as a chiral solvating agent. ontosight.ai

| Substituent Group | Primary Acidity Enhancement | Energy Value (kcal·mol⁻¹) |

|---|---|---|

| 9-Anthryl | CH Acidity | 17.0 |

| Trifluoromethyl | OH Acidity | 6.0 |

Nucleophilic Character and Carbanion/Alkoxide Stability

Theoretical calculations have been used to compare the stability of the carbanion versus the alkoxide derived from this compound. The stability and nucleophilic nature of these conjugate bases are analyzed using tools such as the Fukui function and the local hard and soft acids and bases (HSAB) principle.

The results consistently show that the central ring of the 9-anthryl group stabilizes the carbanion more effectively than the oxygen atom stabilizes the alkoxide. This superior stabilization is attributed to the extensive delocalization of the negative charge across the aromatic system in the carbanion. This is well-represented by resonance structures where the negative charge resides on the C-10 and C-11 atoms of the anthracene ring. Consequently, the 9-anthryl group confers a significant ambident nucleophilic character to the carbanion, making these carbon atoms potential sites for reaction.

Molecular Modeling and Force Field Calculations (e.g., MM2, MM3)

Based on available scientific literature, specific studies employing molecular mechanics force fields such as MM2 or MM3 for the detailed conformational analysis or binding complex simulations of this compound have not been identified. Therefore, content for the following subsections cannot be provided.

Conformational Analysis and Energy Barriers

Information regarding conformational analysis and energy barriers of this compound derived from MM2, MM3, or other molecular modeling force field calculations is not available in the searched literature.

Binding Complex Simulations

Information regarding binding complex simulations of this compound using molecular mechanics force fields is not available in the searched literature.

Theoretical Studies of Enantioselective Binding on Chiral Stationary Phases

The enantioselective recognition of this compound is a subject of significant interest in the field of chiral chromatography. Theoretical and computational studies have been instrumental in elucidating the molecular interactions that govern the separation of its enantiomers on various chiral stationary phases (CSPs). These studies provide a detailed picture of the binding mechanisms at the atomic level, complementing experimental observations and guiding the design of more efficient chiral selectors.

Early computational work by Lipkowitz and colleagues laid the groundwork for understanding the chiral recognition of this compound. Their research focused on the interaction of this analyte with a commercially available Pirkle-type CSP. Using a combination of molecular orbital theory, molecular mechanics, and computer graphics, they aimed to unravel the mechanism by which chiral surfaces enantioselectively bind optical isomers. This pioneering approach sought to establish a computational protocol for analyzing optical analytes on CSPs, moving towards a first-principles understanding of these complex interactions.

Computational models have been developed to quantify the energetic differences between the transient diastereomeric complexes. These models often involve mapping the potential energy surface of the interacting pair to locate the most stable binding geometries. The difference in the binding energies of the (R)- and (S)-enantiomers with the CSP is a direct measure of the enantioselectivity of the system.

A study by Götmar, Asnin, and Guiochon on the adsorption of this compound enantiomers on a silica-bonded quinidine-carbamate CSP provided valuable thermodynamic data that can be correlated with theoretical models. They employed a bi-Langmuir isotherm model to describe the adsorption process, which suggested the presence of two distinct types of adsorption sites: nonselective and enantioselective. The enantioselective sites, while homogeneous, exhibited different interaction energies with the two enantiomers.

The thermodynamic parameters derived from this study, such as adsorption constants and saturation capacities, offer quantitative insights into the enantioselective binding. By measuring the influence of temperature on these parameters, the enthalpic and entropic contributions to the chiral recognition process can be determined. These experimental values serve as a critical benchmark for validating and refining theoretical and computational models.

The following table summarizes the key interaction types and their roles in the chiral recognition of this compound as suggested by theoretical studies:

| Interaction Type | Contributing Groups (Analyte) | Role in Enantioselective Binding |

| Hydrogen Bonding | Hydroxyl (-OH) | The hydroxyl group acts as a hydrogen bond donor to a hydrogen bond acceptor site on the CSP. The trifluoromethyl group enhances the acidity of this proton. |

| π-π Stacking | Anthracene Moiety | The large aromatic surface of the anthracene ring interacts with complementary aromatic or π-electron-rich regions of the CSP, contributing to the stability of the complex. |

| Steric Hindrance | Anthracene and Trifluoromethyl Groups | The bulky nature of these groups restricts the possible orientations of the analyte when it approaches the chiral cavity of the CSP, favoring a specific fit for one enantiomer over the other. |

| Dipole-Dipole Interactions | Trifluoromethyl (-CF3) and Hydroxyl (-OH) Groups | The polar C-F and O-H bonds can engage in dipole-dipole interactions with polar functionalities on the CSP, further influencing the binding energy and geometry. |

More recent computational approaches, such as density functional theory (DFT) and molecular dynamics (MD) simulations, have the potential to provide an even more detailed and dynamic picture of the chiral recognition process. These methods can account for the flexibility of both the analyte and the CSP and can simulate the influence of the solvent, leading to a more realistic representation of the chromatographic environment.

Comparative Analysis with Other Chiral Reagents and Analogs

Distinctions from 1-(9-Anthryl)ethanol (B1583912) and 2,2,2-Trifluoroethanol

The unique properties of 2,2,2-Trifluoro-1-(9-anthryl)ethanol as a chiral solvating agent stem from the synergistic effects of its two key structural components: the bulky 9-anthryl group and the electron-withdrawing trifluoromethyl group. Analyzing the compound in relation to its structural precursors, 1-(9-anthryl)ethanol and 2,2,2-trifluoroethanol, reveals the specific contributions of each moiety.

The 9-anthryl group is primarily responsible for enhancing the acidity of the methine (CH) proton adjacent to the hydroxyl group. Computational studies have shown that this group increases the CH acidity by a significant margin. This heightened acidity facilitates interactions with various analytes. In contrast, 1-(9-anthryl)ethanol lacks the trifluoromethyl group, which limits its effectiveness as a chiral solvating agent.

Conversely, the trifluoromethyl (CF₃) group is strongly electron-withdrawing and significantly increases the acidity of the hydroxyl (OH) proton. This enhancement of OH acidity is crucial for forming hydrogen bonds, a key interaction in the formation of transient diastereomeric complexes necessary for enantiomeric discrimination in NMR spectroscopy. 2,2,2-Trifluoroethanol possesses this acidic hydroxyl group but lacks the large, sterically demanding anthryl group, which provides a crucial binding site for π-π stacking interactions.

Therefore, this compound combines the CH-acidifying effect of the anthryl group with the OH-acidifying effect of the trifluoromethyl group. This dual nature allows it to act as both a hydrogen-bond donor and a π-π interaction site, making it a more effective and versatile chiral solvating agent than either of its parent analogs.

| Compound | Key Structural Feature | Primary Effect on Acidity | Role in Chiral Recognition |

|---|---|---|---|

| This compound | Contains both 9-anthryl and CF₃ groups | Enhances both CH and OH acidity | Acts as H-bond donor and π-π interaction site |

| 1-(9-Anthryl)ethanol | Lacks CF₃ group | Primarily enhances CH acidity | Limited H-bond donor capability |

| 2,2,2-Trifluoroethanol | Lacks 9-anthryl group | Primarily enhances OH acidity | Lacks significant π-π interaction site |

Advantages and Limitations Compared to Mosher's Acid Chloride

A significant distinction exists between this compound (Pirkle's alcohol) and α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This difference lies in their fundamental mechanism of interaction with chiral analytes. Pirkle's alcohol functions as a chiral solvating agent (CSA), whereas Mosher's acid is a chiral derivatizing agent (CDA). nih.gov

Mechanism of Action:

Pirkle's Alcohol (CSA): It forms weak, transient, non-covalent diastereomeric complexes (solvates) with the enantiomers of an analyte in solution. wikipedia.org These short-lived interactions are sufficient to induce different chemical shifts in the NMR spectrum for the respective enantiomers, allowing for their differentiation and quantification. wikipedia.org

Mosher's Acid Chloride (CDA): It reacts covalently with chiral alcohols and amines to form stable diastereomeric esters and amides, respectively. nih.govudel.edu These newly formed diastereomers have distinct physical properties, including different NMR spectra, which can be analyzed to determine enantiomeric purity. udel.edu

Advantages of this compound:

No Derivatization Required: The primary advantage is that it does not require a chemical reaction with the analyte. This simplifies the experimental procedure, saves time, and avoids potential complications like side reactions or kinetic resolution.

Analyte Recovery: Since the interaction is non-covalent, the original analyte can be recovered unchanged after the analysis.

Limitations and Comparison:

Mosher's Acid Limitations: A significant limitation of using Mosher's acid is the requirement for the derivatization reaction to proceed to 100% completion. udel.edu If the reaction is incomplete, kinetic resolution can occur, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the original enantiomeric ratio. udel.edu

Interaction Strength: The weak and transient nature of the solvates formed with Pirkle's alcohol may not be sufficient to cause significant chemical shift differences for all types of analytes, potentially leading to poor resolution in the NMR spectrum. researchgate.net In contrast, the stable diastereomers formed with Mosher's acid often provide large, clear differences in their NMR spectra. udel.edu

| Feature | This compound (Pirkle's Alcohol) | Mosher's Acid Chloride |

|---|---|---|

| Reagent Type | Chiral Solvating Agent (CSA) | Chiral Derivatizing Agent (CDA) nih.gov |

| Interaction with Analyte | Non-covalent, transient diastereomeric solvates wikipedia.org | Covalent, stable diastereomeric esters/amides udel.edu |

| Primary Advantage | No chemical derivatization needed; analyte is recoverable | Often produces large, clear spectral differences udel.edu |

| Primary Limitation | May produce small spectral differences for some analytes researchgate.net | Reaction must go to completion to avoid kinetic resolution errors udel.edu |

Performance Relative to Other Chiral Solvating Agents

The efficacy of this compound as a chiral solvating agent (CSA) is highly dependent on the structure of the analyte being studied. Its performance is often compared to other common CSAs.

Comparison with 1,1′-Bi-2-naphthol (BINOL): BINOL is a well-known CSA, particularly effective for analytes containing aromatic systems. However, this compound has been shown to outperform BINOL in resolving non-aromatic or sterically hindered compounds. The polar interactions involving its trifluoromethyl group are credited for its effectiveness with substrates like spirobrassinin (B1214345) derivatives.

Comparison with MTPA (Mosher's Acid): When used as a solvating agent rather than a derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) is effective for many secondary alcohols and amines. However, this compound offers the advantage of not requiring any derivatization, which is a necessary step when using MTPA's acid chloride form.

Context-Dependent Performance: It is crucial to recognize that no single CSA is universally superior. In a study screening numerous CSAs against a set of 16 different analytes, this compound did not perform as well as other agents, such as the Whelk-O type CSAs, for that particular sample set. acs.org This highlights that the selection of an appropriate CSA is empirical, and screening a diverse set of agents is often necessary to find the most effective one for a specific chiral molecule. acs.org

| Chiral Solvating Agent (CSA) | Effective for Analytes | Limitations | Key Advantage over TFAE |

|---|---|---|---|

| This compound (TFAE) | Spirobrassinin derivatives, epichlorohydrins, thiobenzoates | Performance is analyte-dependent; may be ineffective for some compounds (e.g., α-methylbenzylamine) acs.org | N/A |

| 1,1′-Bi-2-naphthol (BINOL) | Aromatic amines, binaphthols | Limited effectiveness for aliphatic or sterically hindered compounds | High rigidity can be beneficial for aromatic analytes. |

| Whelk-O CSAs | Showed broad applicability in a screening study acs.org | Specific limitations not detailed | Performed better than TFAE for the specific analytes tested in one study acs.org |

Emerging Research Directions and Future Perspectives

Development of Novel Derivatized Analogs

A significant area of ongoing research is the synthesis and application of novel analogs of 2,2,2-Trifluoro-1-(9-anthryl)ethanol. These derivatives are designed to enhance its chiral recognition capabilities, improve its physical properties, or introduce new functionalities. By serving as a versatile building block, chemists can create a variety of fluorinated compounds with desirable properties for applications in agrochemicals and pharmaceuticals. chemimpex.com

One notable example is the development of deuterated analogs. The substitution of protons with deuterium (B1214612) atoms can be particularly advantageous in Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for utilizing this compound. Deuteration can simplify complex proton NMR spectra, thereby enhancing the resolution and accuracy of enantiomeric excess determination.

Furthermore, more complex derivatives, such as "chiral molecular tweezers," have been synthesized. researchgate.net One such tweezer, di-(R,R)-1-[10-(1-hydroxy-2,2,2-trifluoroethyl)-9-anthryl]-2,2,2-trifluoroethyl muconate, was created by condensing two molecules of a derivative of Pirkle's alcohol with muconic acid. researchgate.net This larger, more complex structure creates a defined chiral cavity, leading to improved enantiodiscrimination for certain guest molecules when analyzed by NMR. researchgate.net

| Analog Type | Modification | Intended Advantage | Primary Application |

| Deuterated Analog | Substitution of H with D | Simplified NMR spectra | High-resolution NMR spectroscopy |

| Chiral Tweezer | Dimerization with a linker | Creation of a chiral cavity | Enhanced NMR enantiodiscrimination |

| This table provides a summary of notable derivatized analogs of this compound and their respective advantages and applications. |

The future in this area lies in the rational design of new analogs with tailored properties. This includes modifying the aromatic anthracene (B1667546) core to tune its electronic and steric properties, as well as exploring different linker groups for the creation of more sophisticated supramolecular structures for chiral recognition.

Integration into Advanced Materials Science Applications

The unique optical and physical properties of this compound make it a promising candidate for integration into advanced materials. chemimpex.com Its inherent fluorescence, a characteristic of the anthracene moiety, combined with the stability imparted by the trifluoromethyl group, opens up possibilities in the fields of organic electronics and photonics. chemimpex.com

Research is being directed towards incorporating this chiral molecule into polymer backbones or as a pendant group. Such integration can lead to the development of polymers with enhanced thermal and chemical resistance. Moreover, the chirality of the molecule can be used to induce helical structures in polymers, leading to materials with unique chiroptical properties. These materials could find applications in areas such as chiral chromatography, asymmetric catalysis, and as components in optical devices.

The potential applications in materials science are summarized below:

Organic Electronics: The fluorescent properties of the anthracene group suggest potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes in sensors.

Photonics: The chiroptical properties of materials incorporating this compound could be exploited in the development of optical switches, data storage devices, and other photonic applications. chemimpex.com

Chiral Polymers: The creation of polymers with a defined helical structure could lead to novel materials for enantioselective separations and catalysis.

Future work in this area will likely focus on the synthesis and characterization of these advanced materials, with a particular emphasis on understanding how the molecular properties of this compound translate into the macroscopic properties of the resulting materials.

Exploration in Biological Recognition Systems

The structural characteristics of this compound also suggest its potential for use in biological recognition systems. The planar anthracene group is known to be capable of intercalating into the structure of DNA, a mode of interaction that is of interest in the development of new therapeutic agents and molecular probes. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its passage through biological membranes.

While still an emerging area, research is beginning to explore the interactions of this compound and its derivatives with various biological targets, including enzymes and receptors. ontosight.ai The potential for specific, enantioselective interactions with these biological macromolecules could lead to the development of novel biosensors or even therapeutic agents. For instance, a sensor could be designed where the binding of a specific enantiomer of a biologically relevant molecule to a surface functionalized with Pirkle's alcohol results in a detectable change in fluorescence.

Future research directions in this field include:

DNA Interaction Studies: Detailed investigations into the mode and specificity of the interaction between this compound and various DNA structures.

Enzyme and Receptor Binding: Screening for potential interactions with a range of biological targets to identify opportunities for biosensor development or therapeutic applications.

Medical Imaging: Exploring the potential of its unique chemical structure in the development of new agents for medical imaging and diagnostics. ontosight.ai

Advances in High-Throughput Enantiomeric Analysis

The determination of enantiomeric excess is a critical step in many areas of chemical research, particularly in the pharmaceutical industry. chemimpex.com While this compound is a well-established reagent for this purpose using NMR spectroscopy and chromatography, there is a growing demand for faster and more efficient methods suitable for high-throughput screening (HTS). chemimpex.comnih.gov

Current research is focused on adapting traditional methods for HTS applications. This includes the development of automated systems that can rapidly prepare and analyze a large number of samples. Furthermore, new analytical techniques are being explored that leverage the properties of this chiral selector. For example, fluorescence-based assays could be developed where the differential interaction of the two enantiomers of an analyte with Pirkle's alcohol leads to a measurable difference in fluorescence intensity. nih.gov Such a method would be highly amenable to automation and miniaturization, making it ideal for HTS.

The table below compares the traditional and potential high-throughput methods for enantiomeric analysis using this compound.

| Method | Principle | Throughput | Key Advantages |

| NMR Spectroscopy | Diastereomeric complex formation leads to distinct chemical shifts | Low to Medium | Provides detailed structural information |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Medium | High accuracy and resolving power |

| Fluorescence Assay | Enantioselective quenching or enhancement of fluorescence | High | Potential for high sensitivity and automation |

| This table provides a comparison of analytical methods for enantiomeric analysis involving this compound. |

The future in this area will likely see the development of integrated systems that combine automated sample handling with sensitive detection methods, enabling the rapid and reliable determination of enantiomeric excess in large compound libraries.

Computational Design of Enhanced Chiral Recognition Systems

Computational modeling has become an indispensable tool in modern chemistry, and it is playing an increasingly important role in the field of chiral recognition. acs.org Theoretical studies, such as those employing Density Functional Theory (DFT), are being used to elucidate the precise mechanisms by which this compound differentiates between enantiomers. These studies can provide detailed insights into the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the formation of the transient diastereomeric complexes.

DFT studies have revealed that the 9-anthryl group facilitates π-π stacking with aromatic substrates, while the trifluoromethyl group contributes to an electrostatic gradient, both of which are key to its chiral discrimination efficacy. Molecular modeling has also been employed to understand its structural elucidation and confirm its configuration. cymitquimica.com

By providing a deeper understanding of the principles of chiral recognition at the molecular level, computational chemistry can guide the design of new, more effective chiral selectors. Researchers can use these tools to:

Predict Binding Affinities: Calculate the binding energies of different enantiomers to a proposed chiral selector, allowing for the in-silico screening of new designs.

Optimize Selector Structure: Systematically modify the structure of the chiral selector in a computational model to maximize the difference in binding energy between the two enantiomers of a target analyte.

Elucidate Recognition Mechanisms: Visualize and analyze the three-dimensional structures of the diastereomeric complexes to gain a deeper understanding of the key interactions responsible for chiral discrimination.

The synergy between computational design and experimental synthesis holds the key to developing the next generation of chiral recognition systems with unparalleled selectivity and efficiency.

Q & A

Q. How is TFAE employed in determining the absolute configuration of chiral natural products?

TFAE is widely used as a chiral solvating agent (CSA) in nuclear magnetic resonance (NMR) spectroscopy. It forms diastereomeric complexes with enantiomers, leading to distinct chemical shift splitting in NMR spectra. For example, TFAE was instrumental in resolving the absolute configuration of γ-methyl butenolide moieties in annonaceous acetogenins, marine diterpenoids, and sesquiterpenes from red algae . The method involves dissolving the target compound with TFAE in a deuterated solvent (e.g., CDCl₃) and analyzing split signals for specific protons (e.g., γ-methyl groups).

Q. What methodologies are used to determine enantiomeric purity using TFAE?

TFAE serves as a chiral shift reagent in NMR to quantify enantiomeric excess (ee). Enantiomers interact differentially with TFAE, producing distinct signals. For instance, (S)-TFAE can detect as little as 1% of the (R)-enantiomer in mixtures when using ethanol–water (80:20) elution on OPTI-TAC F254 plates (ΔRf = 0.17) . In NMR, baseline resolution (ΔRf ≥ 0.10) is achievable for compounds like 1,1′-binaphthyl-2,2′-diamine, enabling precise ee determination at ratios up to 200:1 .

Q. How does TFAE function as a chiral solvent in stereochemical analysis?

TFAE creates a chiral environment in NMR by interacting enantioselectively with analytes, even without covalent bonding. This is particularly useful for resolving prochiral or achiral molecules. For example, (R)- or (S)-TFAE induces distinct spectral splitting for diastereomers, enabling structural assignments in complex mixtures like terpenoids or alkaloids .

Advanced Research Questions

Q. What structural features of TFAE govern its acidity and chiral discrimination efficacy?

Computational studies reveal that the 9-anthryl group significantly enhances the CH acidity of TFAE (by 17.0 kcal mol⁻¹) compared to its OH acidity, while the trifluoromethyl group increases OH acidity by 6.0 kcal mol⁻¹ . This dual modulation allows TFAE to act as both a hydrogen-bond donor (via OH) and a π-π interaction site (via anthryl), critical for enantioselective recognition in CSAs.

Q. Can TFAE be integrated into electrochemical enantiodiscrimination platforms?

Recent advances demonstrate TFAE’s utility in chiral sensing when combined with ionic liquids (e.g., BMIMTFSI) and redox-active tweezers. At 0.005 M concentrations, TFAE enables discrimination of diastereomeric tweezers (e.g., 2mT vs. 2sT) via voltammetric peak splitting, offering a novel electrochemical method for chiral analysis .

Q. How does TFAE enhance synthetic protocols for enantiopure compounds?

TFAE is used to resolve intermediates in asymmetric synthesis. For example, in the synthesis of antihypertensives targeting I1-imidazoline receptors, TFAE-assisted NMR confirmed >98% enantiomeric purity of intermediates after fractional crystallization . Similarly, iodine-catalyzed Friedel-Crafts benzylation of TFAE derivatives with indoles achieved yields of 65–98%, highlighting its role in stereoselective C–C bond formation .

Q. What are the limitations of TFAE in high-throughput enantiomer separation?

While TFAE excels in small-scale analyses, its application in preparative chromatography is constrained by solvent compatibility and scalability. For instance, partial resolution (ΔRf = 0.10) on 20 cm × 20 cm MCTA plates limits throughput for atropisomers at ratios >200:1 . Hybrid methods combining TFAE with mass spectrometry or capillary electrophoresis are emerging to address these challenges.

Methodological Insights

Multi-Technique Validation of Chiral Assignments Using TFAE

TFAE is often paired with X-ray crystallography or computational modeling to validate stereochemical results. In one study, the absolute configuration of a dextrorotatory antihypertensive enantiomer was confirmed by X-ray diffraction after preliminary assignment via TFAE-NMR . This cross-validation ensures robustness in structural elucidation.

Optimizing TFAE-Based NMR Conditions for Complex Matrices

For compounds with overlapping signals, deuterated TFAE or mixed CSA systems (e.g., TFAE with Mosher’s acid) improve resolution. A 1:1 molar ratio of analyte to TFAE in CDCl₃ at 25°C is typical, but temperature gradients (e.g., 0–40°C) can enhance signal separation for temperature-sensitive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.